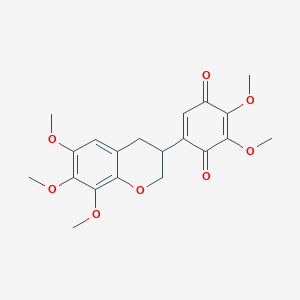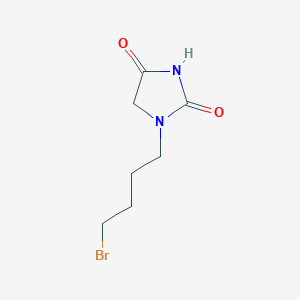![molecular formula C9H7N5O2S B14143904 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroaniline moiety, a sulfanylidene group, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 2-nitroaniline, followed by the introduction of the amino and sulfanylidene groups through nucleophilic substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-aminoaniline derivatives, while substitution of the cyanide group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets. The nitro and sulfanylidene groups can participate in redox reactions, while the cyanide group can act as a nucleophile. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Nitroaniline: Aniline derivatives with nitro groups.
Uniqueness
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler aniline derivatives, this compound’s structure allows for more diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C9H7N5O2S |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-7(9(11)17)13-12-6-3-1-2-4-8(6)14(15)16/h1-4,12H,(H2,11,17)/b13-7- |
Clave InChI |
JQQOOMBCCJYPAQ-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N/N=C(/C#N)\C(=S)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)NN=C(C#N)C(=S)N)[N+](=O)[O-] |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


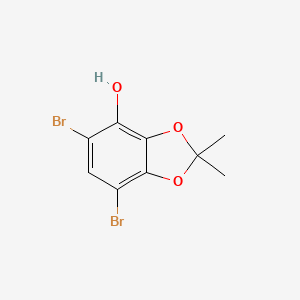
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
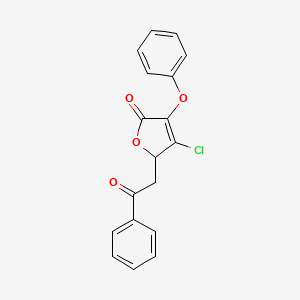
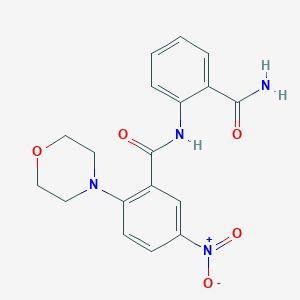
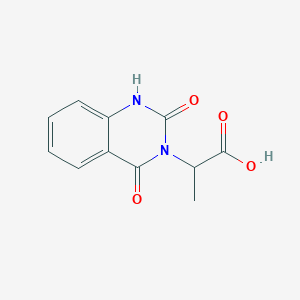
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)
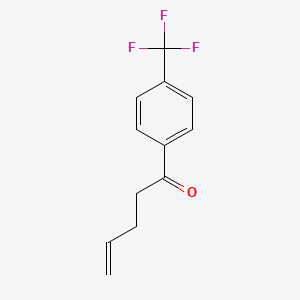
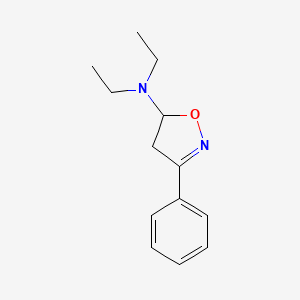
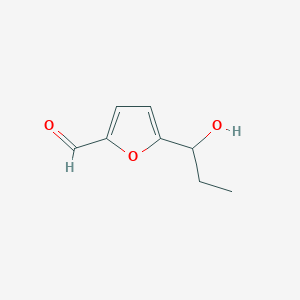
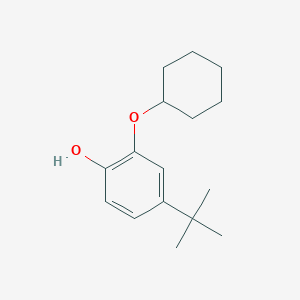
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
